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molecular formula C11H10O2 B023305 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one CAS No. 196597-78-1

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

Cat. No. B023305
M. Wt: 174.2 g/mol
InChI Key: ZZUIZMWFNOKNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097737B2

Procedure details

4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (280 kg, 843 mol), anhydrous sodium acetate (173 kg, 2109 mol), methanol (6384 L) were mixed, and the reaction system was replaced with nitrogen. Then, to the reaction mixture was added 10% Pd/C (30.8 kg, as dry weight), and pressurized with hydrogen to 0.29 to 0.49 MPa, and catalytically reduced at about 40° C. for 8 hrs with stirring at such a stirring rate that the gas-liquid overall mass transfer coefficient KLa(1/hr) is about 15. The catalyst was filtered, and the filtrate was concentrated under reduced pressure, and further water was added to the residue, followed by concentrating under reduced pressure to substitute the solvent, cooling and stirring for 1 hr to mature. The crystallization solution was filtered to give wet crystals of title compound (amount 127 kg as dry weight, yield 86.6%). The content of dimer in the wet crystals was less than 0.1% by weight. (2) Purification Step
Quantity
280 kg
Type
reactant
Reaction Step One
Quantity
173 kg
Type
reactant
Reaction Step One
Quantity
6384 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30.8 kg
Type
catalyst
Reaction Step Three
Yield
86.6%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[O:11][CH2:12][CH2:13][C:9]=2[C:8]2[C:7](=[O:14])[CH2:6][CH2:5][C:4]=2[C:3]=1Br.C([O-])(=O)C.[Na+].[H][H]>[Pd].CO>[CH2:13]1[CH2:12][O:11][C:10]2[CH:2]=[CH:3][C:4]3[CH2:5][CH2:6][C:7](=[O:14])[C:8]=3[C:9]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
280 kg
Type
reactant
Smiles
BrC1=C(C=2CCC(C2C2=C1OCC2)=O)Br
Name
Quantity
173 kg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
6384 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
30.8 kg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring at such a stirring rate that the gas-liquid overall mass transfer coefficient KLa(1/hr)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure, and further water
ADDITION
Type
ADDITION
Details
was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirring for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystallization solution was filtered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1C2=C(OC1)C=CC=1CCC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 127 kg
YIELD: PERCENTYIELD 86.6%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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